![molecular formula C18H20ClN3O B2927458 5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 924828-56-8](/img/structure/B2927458.png)
5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound. It has been studied for its potential biological activities . The compound has been used as an inhibitor in the study of the KDM5A JMJ domain .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction . The compound has been found in the KDM5A catalytic domain in complex with other inhibitors, providing insights into its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. For instance, the introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mtb .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight and other properties can be calculated based on its molecular formula .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have been the subject of structural analysis to understand their crystallography and potential interactions. For example, a study on the crystal structure of a related compound revealed insights into its triclinic system and moderate anticancer activity, emphasizing the importance of structural analysis in drug design (Lu Jiu-fu et al., 2015). Another research highlighted the hydrogen-bonded chains and frameworks in derivatives, showing their significance in understanding molecular interactions (J. Portilla et al., 2006).
Biological Activities and Therapeutic Potential
The exploration of pyrazolo[1,5-a]pyrimidine derivatives in biological contexts has unveiled a range of activities. These compounds have been investigated for their antiviral (N. Saxena et al., 1990), anticancer (F. Carraro et al., 2006), and anticonvulsant activities (Shiben Wang et al., 2015). These studies suggest the potential of pyrazolo[1,5-a]pyrimidine derivatives as templates for developing new therapeutic agents.
Material Science and Functional Applications
In the realm of material science, pyrazolo[1,5-a]pyrimidine derivatives have been utilized as intermediates for the synthesis of functional materials. One study showcased the preparation of fluorophores, indicating the utility of these compounds in the development of fluorescent probes for biological and environmental sensing (Juan C Castillo et al., 2018).
Synthetic Chemistry
The synthetic versatility of pyrazolo[1,5-a]pyrimidine derivatives has been leveraged in various chemical reactions, demonstrating their role as key intermediates in organic synthesis. Research has detailed the regioselective synthesis of these derivatives, contributing to the field of heterocyclic chemistry and offering new pathways for the development of complex molecules (S. Ryabukhin et al., 2012).
Propiedades
IUPAC Name |
5-tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-11-16(12-8-6-7-9-13(12)19)17-20-14(18(2,3)4)10-15(23-5)22(17)21-11/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRNAUOHGDSYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


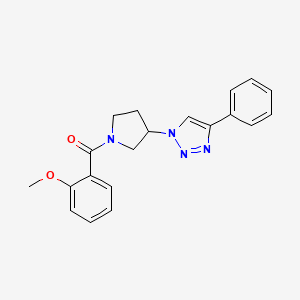

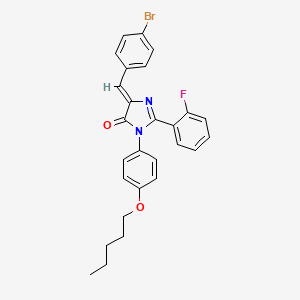
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)
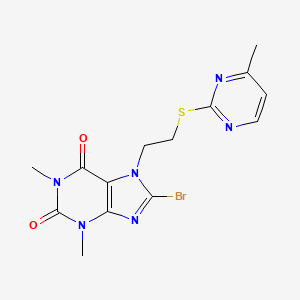
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)
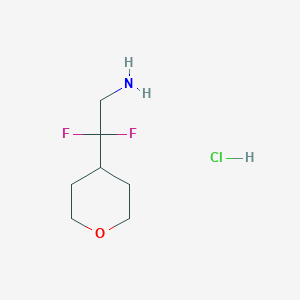
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)


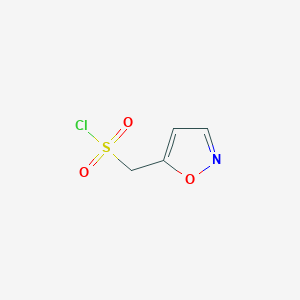
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)